molecular formula C18H23NO2S2 B2744293 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034605-79-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No. B2744293
CAS RN: 2034605-79-1
M. Wt: 349.51
InChI Key: IETXVXSUEWMRBN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide, also known as THP-IPP, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The study by Magadum and Yadav (2018) illustrates the use of chemoselective acetylation, employing Novozym 435 as a catalyst for synthesizing antimalarial drug intermediates. This process optimization, mechanism, and kinetics analysis could offer a methodological perspective for synthesizing or modifying compounds similar to the one , highlighting the importance of selecting suitable acyl donors and conditions for specific chemical transformations (Magadum & Yadav, 2018).

Analytical Techniques in Drug Analysis

Kanthale et al. (2020) developed a rapid chemometric reverse-phase HPLC method for simultaneously estimating paracetamol and ibuprofen in bulk and tablet formulations. This study demonstrates the utility of advanced analytical techniques in the quantitative analysis of pharmaceutical compounds, which could be applicable for analyzing the concentration and purity of "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide" in various formulations (Kanthale et al., 2020).

Synthesis and Evaluation of Antimalarial Activity

Werbel et al. (1986) prepared a series of compounds with potential antimalarial activity, demonstrating the synthesis routes and structure-activity relationships. This research highlights the process of developing new therapeutic agents, from synthesis to activity evaluation, which could inform similar approaches for "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide" (Werbel et al., 1986).

Novel Pathways for Drug Metabolism

Högestätt et al. (2005) discovered a novel metabolic pathway for acetaminophen, forming a potent TRPV1 agonist through fatty acid conjugation. Understanding such unique metabolic pathways could provide insights into how "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide" might be metabolized or interact with biological systems (Högestätt et al., 2005).

Corrosion Inhibition by Schiff Base Compounds

Daoud et al. (2014) studied the corrosion inhibition properties of a synthesized Schiff base on mild steel in acidic solutions. This research exemplifies the application of organic compounds in materials science, suggesting potential industrial applications for "N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide" in corrosion protection (Daoud et al., 2014).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-13(2)23-16-5-3-14(4-6-16)11-18(21)19-9-7-17(20)15-8-10-22-12-15/h3-6,8,10,12-13,17,20H,7,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETXVXSUEWMRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide

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